2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Overview
Description
The compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling reactions .
Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including nucleophilic substitution and metal-catalyzed cross coupling. The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, thiazoles are aromatic and relatively stable. Boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .
Scientific Research Applications
Synthesis and Characterization
Studies have demonstrated the synthesis and characterization of boron-containing compounds, highlighting their importance in developing novel materials and chemical reactions. For instance, Liao et al. (2022) explored the synthesis, characterization, and crystal structure of related compounds, confirmed through spectroscopic methods and X-ray diffraction, further analyzed by density functional theory (DFT) to understand their molecular structures Liao et al., 2022. Such research underlines the critical role of boron-containing compounds in advancing synthetic chemistry and material science.
Material Science Applications
The incorporation of boron-containing compounds into polymer chemistry for the synthesis of high-performance semiconducting polymers has been highlighted by Kawashima et al. (2013), showcasing their potential in electronics and optoelectronics Kawashima et al., 2013. The ability to develop diborylated precursors for semiconducting polymers points to the utility of such compounds in creating materials with specific electronic properties.
Pharmaceutical and Biological Research
While the request specifically excludes drug use, dosage, and side effects, it's noteworthy that related boron-containing compounds have been explored for their potential in pharmaceutical and biological contexts. The structural analysis of such compounds, their synthesis methods, and their interactions at the molecular level can provide a foundation for developing new therapeutic agents.
Advanced Analytical Techniques
The application of advanced analytical techniques, such as DFT studies, to understand the electronic structure and molecular geometry of boron-containing compounds provides deep insights into their chemical behavior and potential applications in catalysis, material development, and environmental science Wu et al., 2021.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2S/c1-7-9(13-8(2)16-7)12-14-10(3,4)11(5,6)15-12/h1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNTBICQZXGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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